molecular formula C21H25FN2O4 B3458110 1-(4-FLUOROBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE

1-(4-FLUOROBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE

Cat. No.: B3458110
M. Wt: 388.4 g/mol
InChI Key: CZIZKLRHFAKXRX-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzoyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine is a piperazine derivative with a 4-fluorobenzoyl group at position 1 and a 3,4,5-trimethoxyphenylmethyl substituent at position 4. It has shown promise in antiviral research, specifically exhibiting anti-SARS-CoV-2 activity in preclinical studies . The compound’s structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

(4-fluorophenyl)-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4/c1-26-18-12-15(13-19(27-2)20(18)28-3)14-23-8-10-24(11-9-23)21(25)16-4-6-17(22)7-5-16/h4-7,12-13H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIZKLRHFAKXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Fluorobenzoyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including receptor interactions, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C20H24FN2O3\text{C}_{20}\text{H}_{24}\text{F}\text{N}_2\text{O}_3

Molecular Weight: 364.42 g/mol
IUPAC Name: 1-(4-fluorobenzoyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

Receptor Affinity and Selectivity

Research has indicated that compounds similar to 1-(4-fluorobenzoyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine exhibit significant affinity for various receptors:

  • σ1 Receptor: Low nanomolar affinity, indicating potential for neuroprotective effects.
  • Vesicular Acetylcholine Transporter: High selectivity (>2000-fold), suggesting a role in cholinergic signaling pathways.
  • Other Receptors: Affinities were also noted for adenosine A2A, adrenergic α2, cannabinoid CB1, dopamine D1/D2L, GABA A, NMDA, melatonin MT1/MT2, and serotonin 5-HT1 receptors .

Pharmacological Effects

The biological activity of the compound has been explored through various pharmacological assays:

  • Neuroprotective Effects: The compound's interaction with σ1 receptors suggests potential applications in treating neurodegenerative diseases.
  • Antidepressant Activity: Similar piperazine derivatives have shown promise in alleviating depressive symptoms through modulation of serotonergic pathways .

Study on Receptor Binding

A study conducted on a related compound demonstrated that pretreatment with a selective σ1 receptor agonist significantly reduced the accumulation of the radiotracer in the brain. This suggests that σ1 receptor modulation may influence the pharmacokinetics of related compounds .

In Vivo Studies

In biodistribution studies using mice models, compounds similar to 1-(4-fluorobenzoyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine showed high brain uptake and favorable brain-to-blood ratios. This supports the hypothesis that these compounds could be effective in targeting central nervous system disorders .

Data Tables

Activity Receptor Affinity (nM)
High SelectivityVesicular Acetylcholine>2000
σ1 Receptorσ1Low nanomolar
Dopamine D2D2Moderate
Serotonin 5-HT15-HT1Moderate

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Compound Name R (Benzoyl Substituent) R1 (Methyl Substituent) Molecular Weight Biological Activity Toxicity (LD50) Reference
Target Compound 4-Fluorobenzoyl 3,4,5-Trimethoxyphenylmethyl 442.45* Anti-SARS-CoV-2 Not reported
1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine 2-Fluorobenzoyl 4-Nitrobenzyl 385.36 Not reported Not reported
4-(p-Methoxyphenyl)piperazinyl trimethoxyphenyl ketone p-Methoxyphenyl 3,4,5-Trimethoxybenzoyl 386.49 Not reported 300 mg/kg (ipr-mus)
1-(2-Pyrimidyl)-4-(trimethoxybenzoyl)piperazine 2-Pyrimidyl 3,4,5-Trimethoxybenzoyl 358.44 Not reported Not reported
1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine 2-Thiazolyl 3,4,5-Trimethoxybenzoyl 363.47 Not reported Not reported

*Molecular weight calculated based on formula C21H23FN2O5.

Key Structural Differences and Implications

Substituent Position and Electronic Effects: The target compound’s 4-fluorobenzoyl group differs from analogs with 2-fluoro (e.g., ) or non-fluorinated benzoyl groups (e.g., ). The 3,4,5-trimethoxyphenylmethyl group is shared with compounds in and , but combined with fluorobenzoyl in the target, it may enhance lipophilicity and membrane permeability compared to nitro () or heterocyclic () substituents.

Biological Activity :

  • The target compound is uniquely reported to inhibit SARS-CoV-2, while analogs with trimethoxyphenyl groups (e.g., ) lack antiviral data but have been studied for herbicidal activity .
  • Compound 4-(p-Methoxyphenyl)piperazinyl trimethoxyphenyl ketone () shows moderate toxicity (LD50 300 mg/kg in mice), suggesting that the p-methoxyphenyl group may contribute to adverse effects absent in the fluorinated target compound.

Toxicity and Safety: Toxicity data is sparse for most analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-FLUOROBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-(4-FLUOROBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE

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